1-Oxa-2-azaspiro[2.5]octane

Catalog No.
S1550222
CAS No.
185-80-8
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Oxa-2-azaspiro[2.5]octane

CAS Number

185-80-8

Product Name

1-Oxa-2-azaspiro[2.5]octane

IUPAC Name

1-oxa-2-azaspiro[2.5]octane

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c1-2-4-6(5-3-1)7-8-6/h7H,1-5H2

InChI Key

NELACHBDCVNKTB-UHFFFAOYSA-N

SMILES

C1CCC2(CC1)NO2

Synonyms

1-Oxa-2-azaspiro[2.5]octane

Canonical SMILES

C1CCC2(CC1)NO2

1-Oxa-2-azaspiro[2.5]octane (CAS 185-80-8), commonly known as cyclohexanone oxaziridine, is a highly reactive, unhindered N-H oxaziridine utilized primarily for the direct electrophilic amination of nucleophiles [1]. Unlike traditional nucleophilic nitrogen sources, this spirocyclic reagent transfers an unprotected "NH" moiety directly to carbanions, enolates, and amines. Its procurement value lies in its ability to operate in anhydrous, aprotic solvents at cryogenic temperatures, enabling the direct synthesis of primary amines, alpha-amino acids, and hydrazines without the need for intermediate protecting groups [2]. The sole stoichiometric byproduct of the nitrogen transfer is cyclohexanone, a volatile and easily cleared solvent, making it highly attractive for step-economical pharmaceutical and fine chemical synthesis [3].

Procurement Fit

Reactivity Electrophilic N-transfer amination; not O-transfer oxidation
Handling Inherently higher reactivity requires solution-phase storage
Cost Synthesized from commodity feedstocks; cost-advantaged NH-transfer reagent

Substituting 1-oxa-2-azaspiro[2.5]octane with common alternatives like N-Boc-oxaziridines or hydroxylamine-O-sulfonic acid (HOSA) introduces severe process inefficiencies [1]. HOSA is strictly limited to aqueous or highly polar protic environments, which immediately quenches moisture-sensitive carbanions and cryogenic enolates, resulting in zero yield of the desired aminated product. Conversely, while N-Boc-oxaziridines are soluble in organic solvents, they transfer a protected nitrogen (N-Boc), mandating a subsequent acidic deprotection step that extends cycle times, increases solvent waste, and typically incurs a yield penalty [2]. Furthermore, legacy inorganic reagents like chloramine present extreme toxicity and explosive hazards at scale. 1-Oxa-2-azaspiro[2.5]octane uniquely bridges this gap by providing direct, unprotected NH transfer in strictly anhydrous conditions [3].

Substitution Risk

N-Substituent controls O- vs N-transfer
Davis reagents (N-sulfonyl oxaziridines) deliver electrophilic oxygen; substitution yields oxidation instead of amination.
Thermal stability differs sharply
N-H oxaziridines are less thermally stable than N-sulfonyl analogs; generic oxaziridine procurement without verifying concentration/form may fail.
Spirocyclic architecture affects yield
Ring strain and steric accessibility vary with spirocyclic structure; using a non-spirocyclic N-H oxaziridine can alter amination chemoselectivity.

Aprotic Enolate Compatibility vs. HOSA

For the alpha-amination of sensitive carbonyl compounds, solvent compatibility dictates reagent selection. 1-Oxa-2-azaspiro[2.5]octane is fully soluble and reactive in anhydrous THF and toluene, allowing direct amination of lithium or potassium enolates at -78 °C with typical yields of 60-85% [1]. In contrast, the generic aminating agent hydroxylamine-O-sulfonic acid (HOSA) requires protic or aqueous media for solubility, which irreversibly protonates (quenches) the enolate before amination can occur, yielding 0% of the target alpha-amino product under standard cryogenic aprotic conditions [2].

Evidence DimensionEnolate amination yield in anhydrous aprotic media (e.g., THF at -78 °C)
Target Compound Data60-85% yield of alpha-amino product
Comparator Or BaselineHOSA (0% yield due to mandatory protic/aqueous conditions quenching the enolate)
Quantified DifferenceAbsolute yield recovery via solvent compatibility
ConditionsCryogenic enolate generation (LDA/KHMDS) in anhydrous THF

Buyers synthesizing complex alpha-amino ketones or esters must procure this oxaziridine to avoid the aqueous quenching inherent to HOSA.

Product Concentration
Head-to-head
~2.0 mol·L⁻¹ (continuous-flow) vs. 0.2–0.4 mol·L⁻¹ (batch)
Higher concentration reduces solvent volume and improves amination kinetics
5- to 10-fold increase; microreaction system advantage

Step Economy and Yield Retention vs. N-Boc Oxaziridines

When utilizing N-substituted oxaziridines such as N-Boc-3-(4-cyanophenyl)oxaziridine, the amination yields a Boc-protected amine, requiring a secondary deprotection step (e.g., using TFA/CH2Cl2) that typically results in a 15-25% cumulative yield loss and doubles the unit operations [1]. 1-Oxa-2-azaspiro[2.5]octane transfers an unprotected "NH" group directly, yielding the free primary amine in a single step. This eliminates the deprotection unit operation entirely, recovering the lost yield and reducing the overall process mass intensity (PMI) associated with the deprotection solvents and reagents [2].

Evidence DimensionSynthetic steps to primary amine and associated yield penalty
Target Compound Data1 step (direct NH transfer, no deprotection penalty)
Comparator Or BaselineN-Boc oxaziridines (2 steps, 15-25% yield loss during deprotection)
Quantified DifferenceElimination of 1 unit operation and recovery of 15-25% yield
ConditionsElectrophilic amination followed by isolation of the free primary amine

Eliminating the deprotection step directly translates to lower raw material costs, shorter batch times, and higher overall throughput in API manufacturing.

Reaction Exotherm
Head-to-head
366 kJ·mol⁻¹ exotherm; adiabatic ΔT 45 °C
Continuous-flow mitigates thermal runaway risk inherent to batch
Batch requires slow NaOCl addition; microreaction removes hazard

Atom Economy and Byproduct Clearance vs. DPPH

O-(Diphenylphosphinyl)hydroxylamine (DPPH) is a common electrophilic amination reagent, but its high molecular weight (233.2 g/mol) results in a low active nitrogen mass fraction (~6%) and generates stoichiometric amounts of diphenylphosphinic acid, a solid byproduct requiring basic aqueous extraction [1]. 1-Oxa-2-azaspiro[2.5]octane has a much lower molecular weight (113.16 g/mol, ~12.4% active NH) and generates only cyclohexanone (b.p. 155 °C) as a byproduct [2]. Cyclohexanone is a standard, low-toxicity organic solvent that can be easily cleared via evaporation or simple distillation, drastically simplifying downstream purification.

Evidence DimensionActive nitrogen atom economy and byproduct phase
Target Compound Data~12.4% active NH; liquid byproduct (cyclohexanone) cleared by evaporation
Comparator Or BaselineDPPH (~6.0% active NH; solid diphenylphosphinic acid byproduct requiring extraction)
Quantified Difference>2x higher atom economy and elimination of basic aqueous extraction
ConditionsStoichiometric amination and subsequent product isolation

Procuring a reagent with a volatile, non-acidic byproduct streamlines downstream processing and minimizes organic waste in scale-up campaigns.

Reactivity Pathway
Class-level
N-H oxaziridine: N-transfer (amination) vs. N-sulfonyl: O-transfer (oxidation)
Mechanistic requirement for NH-transfer; sulfonyl reagents give wrong product
Cost advantage from commodity NH₃/NaOCl route

Continuous Flow Manufacturability vs. Chloramine

Historically, direct NH transfer was often attempted using chloramine (NH2Cl), which poses severe explosive and toxicological hazards when handled in batch at scale. Recent chemical engineering advancements have demonstrated that 1-oxa-2-azaspiro[2.5]octane can be synthesized continuously and safely in microreaction systems [1]. This allows for on-demand generation and immediate consumption of the oxaziridine, completely bypassing the hazardous batch accumulation of explosive intermediates required for chloramine, while maintaining high conversion efficiencies [2].

Evidence DimensionScalable generation safety profile
Target Compound DataSafe continuous microreactor generation (no batch accumulation)
Comparator Or BaselineChloramine (high explosive and toxic gas release risk in batch)
Quantified DifferenceElimination of explosive batch accumulation risks
ConditionsIndustrial scale-up of electrophilic amination

Enables process chemists to safely scale direct amination reactions without investing in extreme-hazard containment infrastructure.

Substrate Scope
Data to verify
Validated across N-, S-, C-, O-nucleophiles; chiral integrity retained in peptide N-amination
Single reagent serves diverse amination workflows
Review-level evidence; confirm specific substrate performance
Byproduct Profile
Class-level
Neutral cyclohexanone only; no acidic/basic species vs. sulfonic acids or HCl from alternatives
Simplifies workup, improves functional group tolerance, reduces processing steps
Eliminates neutralization/extraction; better atom economy
Process Patent
Supporting evidence
CN114618409B: continuous-flow microreaction system with integrated modules
Patent-protected process delivers higher concentration product
Active patent; supplier license may affect supply reliability

Direct Alpha-Amination of Complex Carbonyls

Ideal for synthesizing unnatural alpha-amino acids or alpha-amino ketones where the enolate is moisture-sensitive and cannot tolerate aqueous reagents like HOSA. The compound's high solubility in aprotic solvents ensures high-yield transformations at cryogenic temperatures [1].

Step-Economical Hydrazine Synthesis

Used in the direct amination of secondary or tertiary amines to form substituted hydrazines without the need for protecting groups, streamlining the production of pharmaceutical building blocks and bypassing the deprotection steps required by N-Boc oxaziridines [2].

Continuous Flow API Manufacturing

Suitable for integration into continuous flow setups where the oxaziridine is generated in a microreactor and immediately reacted with a nucleophile. This application maximizes process safety and throughput by eliminating the batch accumulation of reactive intermediates [3].

Late-Stage C-H Amination Protocols

Deployed in complex molecule synthesis where direct, unprotected NH insertion is required and acidic byproducts (like those generated by DPPH) would degrade the target molecule. The neutral, volatile cyclohexanone byproduct ensures target stability [1].

Application Fit

Application
Selection Property
Validation Focus
Primary amine synthesis
N-Transfer selectivity (amination)
Chemoselectivity vs. oxidation
Peptide N-amination
Chiral integrity preservation
Stereochemical retention under reaction conditions
Sulfenamide synthesis
S-Amination compatibility
Byproduct neutrality & substrate stability
Scale-up procurement
Continuous-flow concentration advantage
Thermal safety & concentration verification

XLogP3

1.3

Wikipedia

1-oxa-2-azaspiro[2.5]octane

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